molecular formula C4H6F3IO B8593907 CF3CH2Chich2OH

CF3CH2Chich2OH

Cat. No.: B8593907
M. Wt: 253.99 g/mol
InChI Key: VHIMDDDEWZJNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CF3CH2Chich2OH is an organic compound with the molecular formula C₄H₆F₃IO It is characterized by the presence of trifluoromethyl and iodine substituents on a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CF3CH2Chich2OH typically involves the reaction of trifluoroiodomethane with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{CF}_3\text{I} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

CF3CH2Chich2OH undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodine substituent can be reduced to form the corresponding trifluorobutanol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

    Oxidation: Formation of 4,4,4-Trifluoro-2-iodo-butanone.

    Reduction: Formation of 4,4,4-Trifluoro-butan-1-ol.

    Substitution: Formation of various substituted butanols depending on the nucleophile used.

Scientific Research Applications

CF3CH2Chich2OH has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which CF3CH2Chich2OH exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-butyn-1-ol
  • 4,4,4-Trifluoro-2-methyl-2-butanol
  • 3-Bromo-4,4,4-trifluoro-butan-1-ol

Uniqueness

CF3CH2Chich2OH is unique due to the presence of both trifluoromethyl and iodine substituents, which impart distinct chemical and physical properties

Properties

Molecular Formula

C4H6F3IO

Molecular Weight

253.99 g/mol

IUPAC Name

4,4,4-trifluoro-2-iodobutan-1-ol

InChI

InChI=1S/C4H6F3IO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2H2

InChI Key

VHIMDDDEWZJNRY-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)I)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 3-liter autoclave were poured 174 g (3.0 mol) of allyl alcohol, 49.2 g (0.3 mol) of α,α′-azobis isobutyronitrile (AIBN) and 300 ml of ethyl acetate. After decreasing the inside pressure (100 mmHg) on ice bath, N2 was introduced, and the inside pressure was decreased again. Thereafter, 588 g (3.0 mol) of CF3I was introduced and the mixture was slowly heated up to 60° C. After completion of the reaction, the reaction solution was cooled and washed with 1 mol/liter of an aqueous solution of HCl for separation of the solution. After that, refining by distillation was carried out, and 533 g (2.1 mol) of a fluorine-containing iodide (a): CF3CH2CHICH2OH was obtained.
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
588 g
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
533 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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